2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. Its distinct chemical properties make it a valuable reagent in synthetic chemistry and a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid typically involves multiple steps, including halogenation, nucleophilic substitution, and esterification reactions. One common method involves the bromination of a suitable precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures . The reaction conditions must be carefully controlled to ensure the selective formation of the desired bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine or NBS, followed by purification steps such as distillation or recrystallization to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways, such as those involving oxidative stress or inflammation, by altering the levels of reactive oxygen species (ROS) or cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)phenylboronic acid: Shares the bromomethyl group but differs in the presence of a boronic acid moiety.
3-Bromo-2-(bromomethyl)propionic acid: Contains a similar bromomethyl group but has a different overall structure and functional groups.
Uniqueness
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid is unique due to its combination of a bromomethyl group, a hexachloropropan-2-ol moiety, and a phenylcarbamic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
88476-42-0 |
---|---|
Molekularformel |
C11H10BrCl6NO3 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H3BrCl6O/c9-7(10)8-6-4-2-1-3-5-6;5-1-2(12,3(6,7)8)4(9,10)11/h1-5,8H,(H,9,10);12H,1H2 |
InChI-Schlüssel |
ZEVNZVGHTDGKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)O.C(C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.